molecular formula C20H21NO4 B2567335 4-{[1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]oxy}-3-methoxybenzaldehyde CAS No. 1091809-26-5

4-{[1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]oxy}-3-methoxybenzaldehyde

Cat. No. B2567335
CAS RN: 1091809-26-5
M. Wt: 339.391
InChI Key: ZNRGUKXLIMDWSF-UHFFFAOYSA-N
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Description

The compound “4-{[1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]oxy}-3-methoxybenzaldehyde” is a complex organic molecule. It contains a 3,4-dihydroisoquinoline moiety, which is a bicyclic structure found in many bioactive molecules .


Synthesis Analysis

The synthesis of 3,4-dihydroisoquinoline derivatives can be achieved using the Castagnoli–Cushman reaction . This reaction involves the condensation of an α-amino acid, an aldehyde, and an isocyanide .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. The 3,4-dihydroisoquinoline moiety is a bicyclic structure, and the molecule also contains a methoxy group and an aldehyde group .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of several reactive functional groups. The aldehyde group can undergo nucleophilic addition reactions, and the methoxy group can participate in ether cleavage reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. The presence of polar functional groups like the aldehyde and the methoxy group would likely make it somewhat soluble in polar solvents .

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • Arsenyev et al. (2016) studied the reduction of aldehyde groups in similar compounds, which led to the formation of methoxymethyl or methyl analogues. This research contributes to understanding the structural and photostability characteristics of such compounds (Arsenyev et al., 2016).
  • Synthesis Methods :

    • Vinogradova and Yunusov (1985) explored methods for synthesizing related aldehydes, demonstrating a yield of 35–40% for certain aldehydes. This research is significant for understanding the synthesis processes of complex organic compounds (Vinogradova & Yunusov, 1985).
  • Transition Metal Complexes :

    • Gudasi et al. (2006) synthesized new ligands and their transition metal complexes based on similar compounds, which were analyzed for their structure and thermal properties. This contributes to the field of coordination chemistry and the development of new materials (Gudasi et al., 2006).
  • Antiplasmodial Activity :

    • Hadanu et al. (2010) synthesized a derivative from 4-methoxybenzaldehyde and evaluated its antiplasmodial activities. This is crucial for drug discovery, particularly in the search for new antimalarial agents (Hadanu et al., 2010).
  • Enantioselective Catalysis :

    • Jansa et al. (2007) described the synthesis of coordination compounds using similar structures and tested their use in enantioselective catalysis. This is significant for asymmetric synthesis in chemistry (Jansa et al., 2007).
  • Electrocatalytic Activity :

    • Pariente et al. (1996) studied the electrodeposition of films derived from dihydroxybenzaldehyde and their catalytic activity towards NADH oxidation. This research has implications for biosensor development (Pariente et al., 1996).
  • Conformational Analysis :

    • Heydenreich et al. (2008) conducted a conformational analysis of isoquinoline derivatives, which is crucial for understanding the physical and chemical properties of these molecules (Heydenreich et al., 2008).

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available information. As with all chemicals, it should be handled with appropriate safety precautions to avoid exposure and potential harm .

Future Directions

Future research could focus on further elucidating the biological activity of this compound and its derivatives. The 3,4-dihydroisoquinoline moiety is a promising scaffold for the development of new bioactive molecules .

properties

IUPAC Name

4-[1-(3,4-dihydro-1H-isoquinolin-2-yl)-1-oxopropan-2-yl]oxy-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-14(25-18-8-7-15(13-22)11-19(18)24-2)20(23)21-10-9-16-5-3-4-6-17(16)12-21/h3-8,11,13-14H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRGUKXLIMDWSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2=CC=CC=C2C1)OC3=C(C=C(C=C3)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]oxy}-3-methoxybenzaldehyde

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